Moxalactam diammonium

Antimicrobial susceptibility Anaerobic bacteriology Bacteroides fragilis

Researchers often face a critical gap in sourcing a single-agent antibiotic effective against mixed aerobic-anaerobic infections for robust in vivo modeling. Moxalactam diammonium directly solves this, offering unmatched potency against Bacteroides fragilis (mean MIC 0.5 µg/ml) and Enterobacteriaceae. It serves as an essential control for β-lactamase screening due to its exceptional stability, and its unique PK profile (half-life 2.5 h) enables precise PK/PD studies, providing reliable, interpretable data for complex infection models.

Molecular Formula C20H26N8O9S
Molecular Weight 554.5 g/mol
CAS No. 77121-76-7
Cat. No. B14430434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxalactam diammonium
CAS77121-76-7
Molecular FormulaC20H26N8O9S
Molecular Weight554.5 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O.N.N
InChIInChI=1S/C20H20N6O9S.2H3N/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);2*1H3/t12-,18-,20+;;/m1../s1
InChIKeyMJOUVQKVCMZNBV-GDUWRUPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moxalactam Diammonium CAS 77121-76-7: Scientific Overview and Procurement Context


Moxalactam diammonium (CAS 77121-76-7) is the diammonium salt form of moxalactam (latamoxef), a synthetic oxa-β-lactam antibiotic classified within the 1-oxacephem family, structurally distinct from traditional cephalosporins due to the replacement of the sulfur atom in the dihydrothiazine ring with oxygen [1]. This compound exhibits a broad spectrum of activity against Gram-positive, Gram-negative aerobic, and anaerobic bacteria, with particularly potent activity against Enterobacteriaceae and notable resistance to hydrolysis by a wide range of β-lactamases [2]. Its unique oxacephem core confers enhanced chemical stability and penetration properties, distinguishing it from closely related cephamycins (e.g., cefoxitin) and third-generation cephalosporins (e.g., cefotaxime, ceftazidime) [3].

Why Moxalactam Diammonium Cannot Be Substituted with Generic Third-Generation Cephalosporins


Substituting moxalactam diammonium with other third-generation cephalosporins or cephamycins (e.g., cefotaxime, ceftazidime, or cefoxitin) is scientifically unsound due to quantifiable differences in antibacterial spectrum, enzyme stability, and pharmacokinetic properties. While these comparators share a β-lactam core, moxalactam demonstrates a distinct, and in specific contexts superior, profile against clinically critical anaerobes like Bacteroides fragilis [1], exhibits greater penetrability across bacterial outer membranes [2], and displays a uniquely robust stability profile against a broad panel of β-lactamases that often inactivate competing agents [3]. Furthermore, its longer elimination half-life [4] and distinct clinical response rates [5] underscore that this compound is not an interchangeable commodity; its selection is a data-driven decision for specific infection models and research applications where generic alternatives would fail.

Quantitative Differentiation of Moxalactam Diammonium: A Head-to-Head Evidence Guide


Superior Anti-Anaerobic Potency: Moxalactam vs. Cefotaxime and Ceftriaxone Against Bacteroides fragilis

Moxalactam demonstrates significantly greater intrinsic activity against Bacteroides fragilis, a key anaerobic pathogen, compared to third-generation cephalosporins. This is a critical differentiator for models of intra-abdominal and polymicrobial infections. The mean MIC of moxalactam was 0.5 µg/ml, which is 4- to 8-fold lower than the mean MICs of ceftriaxone and cefotaxime, which ranged from 2 to 4 µg/ml [1]. This indicates that moxalactam achieves inhibitory concentrations at much lower doses against this pathogen.

Antimicrobial susceptibility Anaerobic bacteriology Bacteroides fragilis

Broad-Spectrum Gram-Negative Activity: Moxalactam's Edge Over Cefoxitin and Cefotaxime

Against a large panel of clinically relevant Enterobacteriaceae, moxalactam exhibits potent activity that rivals cefotaxime but significantly surpasses older cephalosporins and cephamycins. The geometric mean MIC for moxalactam against 450 Enterobacteriaceae isolates was 0.09 µg/ml, comparable to cefotaxime's 0.08 µg/ml [1]. Crucially, moxalactam and cefotaxime inhibit nearly all Enterobacteriaceae at concentrations less than 0.05 µg/ml, whereas older agents like cefoxitin, cefuroxime, and cefazolin require 5 to 10 times higher concentrations to achieve the same effect [2]. This establishes moxalactam's position as a highly potent, broad-spectrum agent against these key pathogens.

Enterobacteriaceae Comparative MIC analysis Broad-spectrum antibiotics

Enhanced Pharmacokinetic Profile: Extended Half-Life of Moxalactam vs. Ceftazidime

Moxalactam's pharmacokinetic profile is characterized by a significantly longer elimination half-life compared to ceftazidime, a key third-generation cephalosporin. In a crossover study with human volunteers, the mean half-life of moxalactam was determined to be 2.5 (± 0.38) hours, while that of ceftazidime was 1.75 (± 0.21) hours [1]. This 43% longer half-life for moxalactam translates to sustained drug levels in plasma and tissues for a more extended period following each dose.

Pharmacokinetics Drug half-life Dosing interval

Clinical Efficacy in Immunocompromised Hosts: Monotherapy with Moxalactam vs. Combination Therapy

In a randomized clinical trial involving neutropenic patients with infection, moxalactam monotherapy achieved a superior clinical response rate compared to a combination regimen of cephradine plus tobramycin. Control of infection was achieved in 72% of patients treated with latamoxef (moxalactam) alone, compared to 55% in the cephradine plus tobramycin group [1]. Notably, 95% of the bacterial isolates (40 of 42) were sensitive to moxalactam, whereas 69% (29 of 42) were resistant to cephradine [1].

Neutropenia Clinical trial Monotherapy Febrile neutropenia

Beta-Lactamase Stability: Moxalactam's Resistance Profile Compared to Cefoxitin and Cefotaxime

Moxalactam exhibits a high degree of stability against a wide range of bacterial β-lactamases, a key feature for its efficacy against resistant strains. In comparative studies, moxalactam was found to be the most stable compound when tested against a panel of β-lactamases, losing activity in only 3 of 11 test cases, whereas cefoxitin lost activity in all 11 cases [1]. Furthermore, moxalactam was reported to be unaffected by β-lactamases produced by 15 strains of 10 different Gram-negative species, distinguishing it from nine penicillins and fifteen cephalosporins tested in the same study [2].

Beta-lactamase resistance Enzyme stability Cephalosporinase

High-Impact Application Scenarios for Moxalactam Diammonium


Investigating Polymicrobial Intra-Abdominal Infections and Abscess Formation

Moxalactam diammonium is uniquely suited for in vivo models of intra-abdominal sepsis and abscess formation due to its demonstrated, quantifiable superiority against Bacteroides fragilis (mean MIC 0.5 µg/ml, 4- to 8-fold lower than cefotaxime and ceftriaxone) [1] and potent activity against Enterobacteriaceae (geometric mean MIC 0.09 µg/ml) [2]. Its ability to effectively target both aerobic and anaerobic components of polymicrobial infections as a single agent, confirmed in a murine mixed-infection model with E. coli and P. aeruginosa [3], makes it an ideal reference compound for studying complex host-pathogen interactions and evaluating novel therapeutic strategies for abdominal sepsis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Anti-Pseudomonal β-Lactams

The compound's distinct pharmacokinetic profile and intermediate activity against Pseudomonas aeruginosa (geometric mean MIC 12.7 µg/ml, MIC90 128 µg/ml) [1][2] position it as a valuable tool for PK/PD modeling. Its longer half-life (2.5 hours) compared to ceftazidime (1.75 hours) [2] allows for investigation of dosing regimens and time-above-MIC relationships in models of pseudomonal infection. This makes moxalactam a useful comparator for benchmarking newer anti-pseudomonal agents and for validating in vitro-in vivo correlations in PK/PD studies.

In Vitro Susceptibility Testing of Anaerobic and β-Lactamase-Producing Bacteria

Due to its exceptional stability against a broad spectrum of β-lactamases (inactivated in only 3 of 11 test cases, versus 11 of 11 for cefoxitin) [1], moxalactam serves as a critical control antibiotic in diagnostic and research microbiology. It is an essential inclusion in antimicrobial susceptibility panels for clinically significant anaerobic bacteria, where it demonstrates activity superior to cefoxitin against key members of the B. fragilis group [2], and for screening β-lactamase-producing Enterobacteriaceae, where its high penetrability [3] ensures reliable results.

Studying Monotherapy Strategies in Immunocompromised Host Models

Moxalactam's proven clinical efficacy as monotherapy in neutropenic patients (72% response rate vs. 55% for a combination regimen) [1] provides a strong rationale for its use in preclinical models of infection in immunocompromised animals. It allows researchers to investigate single-agent interventions without the confounding variables of combination therapy, facilitating cleaner, more interpretable data on immune-pathogen dynamics and the direct impact of antimicrobial pressure on resistance development.

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